molecular formula C20H16BrN3O2S B11594229 (5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 618076-54-3

(5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11594229
CAS No.: 618076-54-3
M. Wt: 442.3 g/mol
InChI Key: IZYAMHAXMUXQSE-SFQUDFHCSA-N
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Description

(5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a bromobenzylidene group and a propoxyphenyl group attached to a thiazolotriazole core

Preparation Methods

The synthesis of (5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors to form the thiazolotriazole ring system.

    Introduction of the Bromobenzylidene Group: This step involves the condensation of a bromobenzaldehyde derivative with the thiazolotriazole core under basic conditions.

    Attachment of the Propoxyphenyl Group: This step involves the alkylation of the thiazolotriazole core with a propoxyphenyl derivative.

The reaction conditions typically involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

(5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of (5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(5E)-5-(3-bromobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds such as:

Properties

CAS No.

618076-54-3

Molecular Formula

C20H16BrN3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16BrN3O2S/c1-2-10-26-16-8-6-14(7-9-16)18-22-20-24(23-18)19(25)17(27-20)12-13-4-3-5-15(21)11-13/h3-9,11-12H,2,10H2,1H3/b17-12+

InChI Key

IZYAMHAXMUXQSE-SFQUDFHCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=CC=C4)Br)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2

Origin of Product

United States

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